
1,4-Dimethyl-5-octylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-5-octylnaphthalene is an organic compound with the molecular formula C20H28. It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 1 and 4 positions and an octyl group at the 5 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dimethyl-5-octylnaphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dimethyl-5-octylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Concentrated nitric acid (HNO3) for nitration; concentrated sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro derivatives, sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-5-octylnaphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, including dyes, fragrances, and polymers.
Wirkmechanismus
The mechanism of action of 1,4-Dimethyl-5-octylnaphthalene depends on its specific application. For instance, in biological systems, it may interact with cellular membranes, disrupting their integrity and leading to cell death. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
1,4-Dimethylnaphthalene: Lacks the octyl group, resulting in different chemical and physical properties.
1,5-Dimethyl-4-octylnaphthalene: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
2,6-Dimethyl-5-octylnaphthalene: Another isomer with distinct properties.
Uniqueness: Its combination of methyl and octyl groups enhances its hydrophobicity and influences its interactions with other molecules .
Eigenschaften
CAS-Nummer |
55000-53-8 |
|---|---|
Molekularformel |
C20H28 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
1,4-dimethyl-5-octylnaphthalene |
InChI |
InChI=1S/C20H28/c1-4-5-6-7-8-9-11-18-12-10-13-19-16(2)14-15-17(3)20(18)19/h10,12-15H,4-9,11H2,1-3H3 |
InChI-Schlüssel |
BSKSLVGHMZRDLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=C2C(=CC=C(C2=CC=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


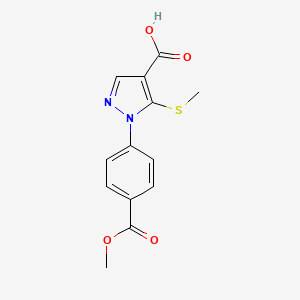
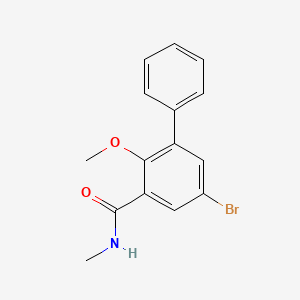



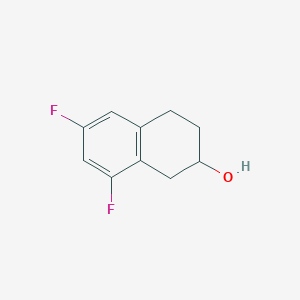


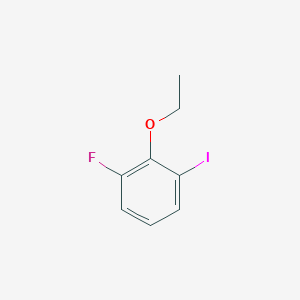
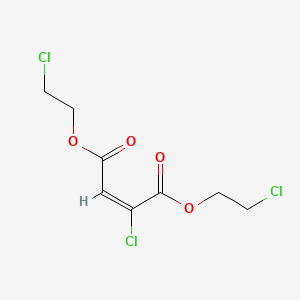
![1-Methylthio-S-triazolo[4,3-a]quinoline](/img/structure/B13942083.png)

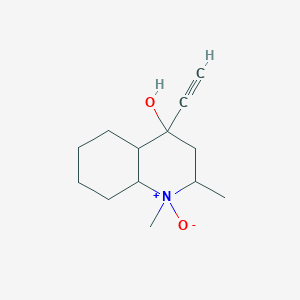
![1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B13942109.png)
